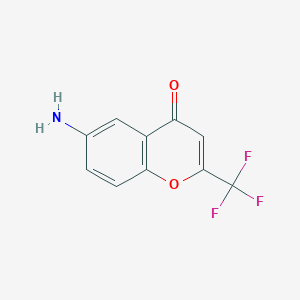

6-amino-2-(trifluoromethyl)-4H-chromen-4-one

Übersicht

Beschreibung

6-amino-2-(trifluoromethyl)-4H-chromen-4-one is a compound that belongs to the class of chromenones, which are known for their diverse biological activities. The presence of the trifluoromethyl group in the structure enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with trifluoroacetic anhydride to form an intermediate, which is then reacted with an amine to introduce the amino group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-2-(trifluoromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one

The compound is synthesized through several methods, primarily involving the nitration of 2-(trifluoromethyl)-4H-chromen-4-one followed by reductive amination. The synthesis typically employs reagents such as SnCl₂·2H₂O in methanol under controlled conditions to yield high purity and yield of the amino derivative .

Anticancer Properties

This compound and its derivatives have been extensively studied for their anticancer activities. A notable study synthesized a series of chromone derivatives from this compound, which were evaluated against human cancer cell lines, specifically A-549 (lung adenocarcinoma) and MCF-7 (breast cancer). The derivatives exhibited significant cytotoxicity with IC50 values indicating potent activity against these cell lines. For instance, one derivative showed an IC50 value of 22.09 µg/mL against A-549 cells .

| Compound | IC50 (µg/mL) - A-549 | IC50 (µg/mL) - MCF-7 |

|---|---|---|

| 4h | 22.09 | 6.40 ± 0.26 |

| 4b | [Value] | [Value] |

The mechanism of action appears to involve apoptosis induction, as evidenced by morphological changes observed in treated cells, including membrane blebbing and nuclear fragmentation .

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been highlighted in various studies. The DPPH radical scavenging assay demonstrated that several derivatives possess significant antioxidant activity, with some compounds achieving low IC50 values in the range of 38 to 92 µM .

| Compound | DPPH IC50 (µM) | Total Antioxidant Capacity (Ascorbic Acid Equivalents) |

|---|---|---|

| 4a | 44.40 | 72.84 |

| 4b | 38.22 | 102.72 |

This activity is attributed to the electron-withdrawing trifluoromethyl group, which enhances the stability of the radical species formed during oxidation processes.

Enzyme Inhibition

Research has indicated that derivatives of this compound can act as inhibitors for various enzymes, including acetylcholinesterase, which is relevant in treating neurodegenerative diseases . The binding affinity studies suggest that these compounds can effectively interact with enzyme active sites, leading to potential therapeutic applications.

Antimicrobial Activity

Some studies have reported the antimicrobial properties of chromone derivatives, including those derived from this compound. These compounds exhibit activity against both bacterial and fungal strains, positioning them as candidates for developing new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of benzamide derivatives from this compound and evaluated their cytotoxic effects using MTT assays on A-549 and MCF-7 cell lines. The results indicated that modifications to the chromone structure significantly impacted cytotoxicity profiles, highlighting the importance of structural optimization in drug development .

Case Study 2: Antioxidant Potential Assessment

In another investigation focusing on antioxidant capabilities, various derivatives were tested for their ability to scavenge free radicals using multiple assays (DPPH, H2O2 scavenging). The findings revealed a strong correlation between structural features and antioxidant efficacy, suggesting that further exploration into these compounds could lead to effective antioxidant therapies .

Wirkmechanismus

The mechanism of action of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, leading to various effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-amino-2-(trifluoromethyl)-4H-chromen-4-one: Known for its enhanced stability and biological activity due to the trifluoromethyl group.

6-amino-2-methyl-4H-chromen-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.

6-amino-2-chloro-4H-chromen-4-one: Contains a chloro group, which affects its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in this compound makes it unique compared to other similar compounds. This group enhances its chemical stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

6-amino-2-(trifluoromethyl)-4H-chromen-4-one is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a chromone backbone with an amino group and a trifluoromethyl substituent, which enhances its stability and biological activity. The trifluoromethyl group is known for increasing lipophilicity and improving interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives containing the trifluoromethyl group showed selective activity against Chlamydia, with compounds lacking this group being inactive. The presence of the trifluoromethyl substituent was crucial for enhancing the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown cytotoxic effects against different cancer cell lines, including prostate and colon cancer. For instance, one study reported that certain derivatives induced apoptosis in cancer cells by down-regulating anti-apoptotic genes (Bcl-2) and up-regulating pro-apoptotic genes (P53 and Bax) .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| 6a | HCT116 | Apoptosis induction | 5.0 |

| 14c | Prostate | Cell cycle arrest | 3.5 |

| II | Breast | DNA fragmentation | 4.2 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies indicated that it could significantly reduce inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors involved in various biological processes. For example, docking studies have shown strong interactions with cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle .

Case Studies

- Anticancer Study : In a recent study involving colon cancer cell lines (HCT116), treatment with this compound derivatives resulted in significant down-regulation of CDK4 and Bcl-2 mRNA levels while up-regulating P53 and Bax levels. This highlighted the compound's potential to modulate key pathways involved in cancer progression .

- Antimicrobial Study : A comparative analysis showed that while compounds without the trifluoromethyl group exhibited no activity against Chlamydia, those with this substituent demonstrated potent antimicrobial effects, reaffirming the importance of this functional group in enhancing biological activity .

Eigenschaften

IUPAC Name |

6-amino-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)9-4-7(15)6-3-5(14)1-2-8(6)16-9/h1-4H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYWQJHGWUXEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354080 | |

| Record name | 6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383371-02-6 | |

| Record name | 6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.